Synthesis of Dichlorofluoromethane from Chloroform: An In-depth Technical Guide
Synthesis of Dichlorofluoromethane from Chloroform: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis route for dichlorofluoromethane (CHCl₂F), a significant fluorinated intermediate, from chloroform (B151607) (CHCl₃). The document details the core chemical principles, experimental methodologies, quantitative process parameters, and safety considerations.
Core Synthesis Pathway: Catalytic Hydrofluorination
The industrial and laboratory-scale synthesis of dichlorofluoromethane from chloroform is predominantly achieved through a liquid-phase catalytic hydrofluorination reaction. This process involves the substitution of a chlorine atom in the chloroform molecule with a fluorine atom using anhydrous hydrogen fluoride (B91410) (HF) as the fluorinating agent.
The overall reaction is as follows:
CHCl₃ + HF → CHCl₂F + HCl
This reaction is typically catalyzed by a Lewis acid, with antimony pentachloride (SbCl₅) being the most common and effective catalyst.[1] The catalyst is activated in-situ by hydrogen fluoride to form various antimony chlorofluoride species (SbClₓFᵧ, where x + y = 5), which are the active fluorinating agents.[1]
The reaction proceeds in a stepwise manner. The primary product, dichlorofluoromethane (also known as HCFC-21), can undergo further fluorination to yield chlorodifluoromethane (B1668795) (CHClF₂, HCFC-22).[1]
CHCl₂F + HF → CHClF₂ + HCl
A potential side reaction is the over-fluorination of chlorodifluoromethane to produce trifluoromethane (B1200692) (CHF₃, HFC-23), which is a potent greenhouse gas.[1] Minimizing the formation of this byproduct is a key aspect of process optimization. The kinetics of the consecutive fluorination steps favor the formation of CHClF₂ over CHF₃, with the final fluorination step being significantly slower.[2][3]
Quantitative Process Data
The yield and selectivity of dichlorofluoromethane synthesis are highly dependent on the reaction conditions. The following tables summarize typical process parameters for the hydrofluorination of chloroform. It is important to note that optimal conditions and yields can vary significantly based on the specific reactor design and catalyst activity.
Table 1: Typical Industrial Process Conditions for Chloroform Hydrofluorination [1]
| Parameter | Typical Range |
| Catalyst | Antimony Pentachloride (SbCl₅) |
| Temperature | 45°C to 200°C |
| Pressure | Atmospheric to 500 psig |
| HF to Chloroform Molar Ratio | 2.05:1 to 3.5:1 |
| Catalyst Concentration | 5-20 mol% relative to chloroform |
Table 2: Laboratory-Scale Synthesis Parameters for Deuterated Dichlorofluoromethane [1]
| Parameter | Value |
| Fluorinating Agent | Antimony Trifluoride (SbF₃) |
| Catalyst | Antimony Pentachloride (SbCl₅) (catalytic amount) |
| Reactant | Chloroform-d (CDCl₃) |
| Temperature | 30-35°C |
| Yield | ~80% |
Detailed Experimental Protocols
The following protocols outline laboratory-scale procedures for the synthesis of dichlorofluoromethane from chloroform. These procedures should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Hydrofluorination using Anhydrous HF and SbCl₅
This protocol is based on the industrial process for producing chlorofluorocarbons.[1]
Materials:
-
Chloroform (CHCl₃), anhydrous, >99% purity
-
Anhydrous Hydrogen Fluoride (HF)
-
Antimony Pentachloride (SbCl₅)
-
Nitrogen gas (for inerting)
-
Deionized water
-
Sodium hydroxide (B78521) (NaOH) solution, 10% (w/v)
Equipment:
-
High-pressure stirred autoclave reactor (e.g., Hastelloy C) with magnetic stirrer, pressure gauge, thermocouple, gas inlet/outlet, and rupture disc
-
Syringe pump for liquid chloroform addition
-
Mass flow controller for anhydrous HF
-
Gas scrubbing train containing water and 10% NaOH solution
-
Cold trap (e.g., dry ice/acetone bath)
-
Gas chromatograph (GC) with a suitable column for analysis
Procedure:
-
Reactor Preparation: Thoroughly clean, dry, and purge the autoclave reactor with nitrogen to ensure an inert atmosphere.
-
Catalyst Loading: Under a nitrogen atmosphere, charge the reactor with antimony pentachloride (e.g., 0.1 mol).
-
Catalyst Activation: Seal the reactor and cool it in an ice bath. Slowly introduce anhydrous HF (e.g., 0.5 mol) into the reactor while stirring. Allow the mixture to stir for 30 minutes to ensure complete catalyst activation.
-
Reaction: Heat the reactor to the desired temperature (e.g., 80°C).
-
Using the syringe pump, feed chloroform (e.g., 1.0 mol) into the reactor at a constant rate over 2-3 hours.
-
Simultaneously, continuously feed anhydrous HF (e.g., 2.2 mol) into the reactor using the mass flow controller.
-
Maintain the reactor pressure at the desired level (e.g., 200 psig) by controlling the outflow of gaseous products.
-
Product Collection and Purification: Pass the gaseous effluent from the reactor, which contains dichlorofluoromethane, HCl, unreacted HF, and byproducts, through the gas scrubbing train to remove acidic gases.
-
Pass the scrubbed gas through the cold trap to condense the dichlorofluoromethane.
-
Analysis: Carefully collect the condensed product and analyze its composition and purity by gas chromatography.
Protocol 2: Swarts-type Fluorination using SbF₃ and Catalytic SbCl₅
This method provides a high-yield synthesis of dichlorofluoromethane at a lower temperature.[1]
Materials:
-
Chloroform (CHCl₃)
-
Antimony Trifluoride (SbF₃)
-
Antimony Pentachloride (SbCl₅)
Equipment:
-
Glass reaction flask with a distillation head
-
Heating mantle
-
Stirring mechanism
-
Collection flask cooled in a dry ice/acetone bath
Procedure:
-
In a fume hood, combine a stoichiometric amount of antimony trifluoride and chloroform with a catalytic amount of antimony pentachloride in the reaction flask.
-
Gently heat the reaction mixture to 30-35°C with stirring.
-
The dichlorofluoromethane product will distill as it is formed.
-
Collect the distilled product in the cold trap.
-
The reaction is complete when only a thick slurry remains in the reaction vessel. A typical reaction time is around 4 hours.
-
This procedure can achieve a yield of approximately 80%.
Safety Precautions
Working with the reagents for this synthesis requires strict adherence to safety protocols due to their hazardous nature.
-
Anhydrous Hydrogen Fluoride (HF): HF is extremely corrosive and toxic. It can cause severe burns to the skin, eyes, and respiratory tract, and systemic toxicity upon absorption. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves (e.g., neoprene or nitrile), and a lab coat. Have a calcium gluconate gel readily available as a first aid measure for skin exposure.
-
Antimony Pentachloride (SbCl₅): SbCl₅ is a corrosive and toxic substance. It reacts with moisture to release hydrochloric acid. Handle in a fume hood and wear appropriate PPE.
-
General Precautions: Ensure all equipment is dry before use to prevent unwanted reactions. The reaction should be conducted behind a safety shield.
Analytical Methods
The purity and composition of the synthesized dichlorofluoromethane can be determined using gas chromatography (GC).
-
Method: Gas Chromatography with a Flame Ionization Detector (GC/FID) is a suitable method for analyzing the product mixture.[2][3]
-
Sample Preparation: The condensed liquid product can be directly injected into the GC. Gaseous samples can be collected on sorbent tubes and desorbed for analysis.[2]
-
Analysis: The GC analysis will allow for the quantification of dichlorofluoromethane, unreacted chloroform, and byproducts such as chlorodifluoromethane.
Visualizations
Caption: Stepwise fluorination of chloroform to dichlorofluoromethane.
Caption: Experimental workflow for dichlorofluoromethane synthesis.
